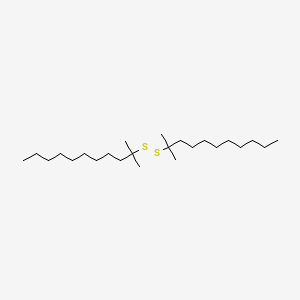

Bis(2-methylundecan-2-yl) disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol. It has a role as a human metabolite.

Di-tert-dodecyl disulfide

CAS No.: 440659-94-9

Cat. No.: VC7826534

Molecular Formula: C24H50S2

Molecular Weight: 402.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 440659-94-9 |

|---|---|

| Molecular Formula | C24H50S2 |

| Molecular Weight | 402.8 g/mol |

| IUPAC Name | 2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane |

| Standard InChI | InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |

| Standard InChI Key | LEDIWWJKWAMGLD-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC |

| Canonical SMILES | CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC |

Introduction

Chemical Identity and Physical Properties

DTDD is characterized by its branched alkyl chains and disulfide functional group. The compound exists as a colorless to yellow liquid with a slight characteristic odor . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 402.78 g/mol | |

| Density | 1.0028 g/cm³ at 20°C | |

| Boiling Point | 193.7°C at 1013 hPa | |

| Water Solubility | <0.154 mg/L at 20°C | |

| Log Kow (Octanol-Water) | >12 |

The low water solubility and high octanol-water partition coefficient indicate strong hydrophobic behavior, making DTDD suitable for non-aqueous applications .

Synthesis and Industrial Production

DTDD is synthesized via oxidative coupling of tert-dodecyl thiol using oxidizing agents such as hydrogen peroxide or iodine . Industrial production employs continuous flow reactors to optimize yield and purity, often incorporating catalysts like copper chloride to enhance reaction efficiency . The reaction mechanism involves:

where . Industrial grades like TPS® 20 and TPS® 32 are tailored for specific applications, differing in sulfur content and compatibility with copper alloys .

Industrial Applications

Lubricant Additives

DTDD functions as an extreme pressure (EP) additive in lubricants, reducing metal-to-metal contact under high-stress conditions . Key grades include:

-

TPS® 32: Used in cutting oils for non-copper alloys due to high active sulfur content.

-

TPS® 20: Compatible with copper-containing systems, applied in gear oils and cold rolling oils .

Polymer Stabilization

The compound’s stability under thermal and oxidative stress makes it effective in polymer formulations, enhancing durability in high-temperature environments .

Biological and Environmental Interactions

Toxicity Profile

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | RT, away from moisture | |

| Personal Protection | Gloves, eye protection | |

| Spill Management | Contain using inert materials |

Workers should avoid inhalation and dermal exposure through enclosed systems and proper ventilation .

Comparative Analysis with Related Disulfides

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Di-tert-dodecyl disulfide | High hydrophobicity; EP additive | |

| Di-tert-butyl disulfide | Volatile; limited thermal stability | |

| Diphenyl disulfide | Aromatic; used in rubber vulcanization |

DTDD’s branched alkyl chains confer superior oxidative stability compared to linear or aromatic disulfides .

Recent Developments and Research

Recent patents highlight innovations in DTDD synthesis, such as solvent-free reactions and catalytic systems improving yield to >93% . Environmental studies emphasize the need for biodegradable alternatives, driving research into sulfur-modified bio-based lubricants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume